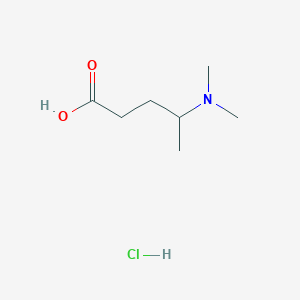

4-(Dimethylamino)pentanoic acid hydrochloride

Übersicht

Beschreibung

4-(Dimethylamino)pentanoic acid hydrochloride is a chemical compound with the CAS Number: 2060062-06-6 . It has a molecular weight of 181.66 and its IUPAC name is 4-(dimethylamino)pentanoic acid hydrochloride . It is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The InChI code for 4-(Dimethylamino)pentanoic acid hydrochloride is 1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-(Dimethylamino)pentanoic acid hydrochloride is a powder with a melting point of 75-79°C . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Catalyst in Acylation Reactions

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), closely related to 4-(Dimethylamino)pentanoic acid hydrochloride, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This process, conducted under base-free conditions, involves a detailed reaction mechanism where DMAP·HCl forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with the nucleophilic substrate to produce acylation products (Liu, Ma, Liu, & Wang, 2014).

Radiopacity in X-ray Imaging

A compound related to 4-(Dimethylamino)pentanoic acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has shown potential in X-ray imaging applications. Characterized by high iodine content, this compound demonstrated substantial radiopacity, indicating potential clinical applications in X-ray imaging (Gopan, Susan, Jayadevan, & Joseph, 2021).

Antibiotics and Antitumor Substances

4-(Dimethylamino)pentanoic acid hydrochloride derivatives have been studied for their potential in developing antibiotics and antitumor substances. These studies have involved the synthesis of various unsaturated ketocarboxylic acids derived from the compound, demonstrating its versatility in pharmaceutical applications (Kinoshita & Umezawa, 1960).

Polymer Modification and Functionalization

The compound has been used in modifying polymers, particularly in the RAFT polymerization of related compounds. This process yields polymers with specific functionalities, indicating its utility in creating advanced materials with tailor-made properties (Lang, Xu, Li, Yuan, Thumu, & Zhao, 2022).

Anion Recognition

Compounds like 4-(N,N-Dimethylamino)benzoic acid, which are structurally similar to 4-(Dimethylamino)pentanoic acid hydrochloride, have been used for anion recognition. They exhibit high affinity and selectivity towards specific divalent anions, indicating potential in chemical sensing applications (Hou & Kobiro, 2006).

Drug Delivery Systems

In the realm of drug delivery, derivatives of 4-(Dimethylamino)pentanoic acid hydrochloride have been explored for creating responsive micelle systems. These systems show promise in delivering drugs in a controlled manner, particularly for hydrophobic drugs (Zhang, Hu, Han, Yan, Ma, Wei, Yu, Li, & Sun, 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(dimethylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYQOSXVIUGSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)pentanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)

![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)

![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)

![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)